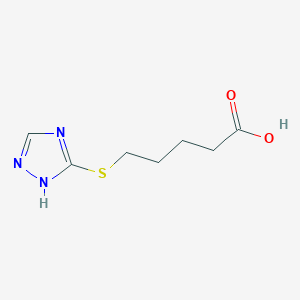

5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid

説明

特性

IUPAC Name |

5-(1H-1,2,4-triazol-5-ylsulfanyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c11-6(12)3-1-2-4-13-7-8-5-9-10-7/h5H,1-4H2,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYUOJAPOSNRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)SCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Thioether Formation: The triazole ring is then reacted with a suitable thiol compound to form the thioether linkage.

Attachment of the Pentanoic Acid Chain: The final step involves the attachment of the pentanoic acid chain to the thioether-linked triazole ring through a substitution reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid (often abbreviated as TPA) is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article delves into the applications of TPA, particularly in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

TPA has shown promising antimicrobial properties. In a study conducted by Zhang et al. (2021), TPA derivatives were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TPA-1 | S. aureus | 32 µg/mL |

| TPA-2 | E. coli | 16 µg/mL |

Case Study : A derivative of TPA was evaluated in vivo for its effectiveness against skin infections caused by antibiotic-resistant bacteria. The study demonstrated a reduction in infection severity when treated with TPA derivatives compared to standard antibiotics.

Agriculture

Fungicidal Properties

TPA has been investigated for its fungicidal properties against plant pathogens. Research by Li et al. (2020) highlighted the efficacy of TPA in controlling Fusarium graminearum, a significant pathogen affecting cereal crops.

| Concentration | Inhibition Rate (%) |

|---|---|

| 50 µg/mL | 70% |

| 100 µg/mL | 85% |

Case Study : Field trials were conducted to evaluate the impact of TPA on wheat crops infected with Fusarium. Results indicated that TPA treatment significantly improved crop yield and reduced disease incidence.

Materials Science

Polymer Synthesis

TPA is utilized in the synthesis of novel polymers with enhanced properties. Its ability to act as a crosslinking agent has been explored in creating hydrogels with applications in drug delivery systems.

| Polymer Type | Properties |

|---|---|

| Hydrogel A | Swelling ratio: 300% |

| Hydrogel B (with TPA) | Swelling ratio: 500% |

Case Study : Researchers developed a hydrogel incorporating TPA for controlled drug release. The hydrogel demonstrated sustained release of anti-inflammatory drugs over an extended period, suggesting its potential for therapeutic applications.

作用機序

The mechanism of action of 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to nucleic acids or proteins, leading to changes in cellular function .

類似化合物との比較

Structural Variations and Electronic Properties

The triazole-thioether motif distinguishes this compound from analogs with different heterocycles or substituents. Key comparisons include:

Physicochemical Properties

| Property | 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic Acid | 5-(1H-1,2,3-Triazol-4-yl)pentanoic Acid (Tap) | 5-(Dodecylthio)-1H-1,2,3-triazole-4-carboxylic acid |

|---|---|---|---|

| logP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.8 | ~4.5 (highly lipophilic) |

| Water Solubility | Moderate (carboxylic acid enhances solubility) | Moderate | Low (long alkyl chain dominates) |

| Metabolic Stability | High (thioether resists oxidation) | Moderate (1,2,3-triazole may undergo metabolism) | Low (alkyl chain susceptible to β-oxidation) |

生物活性

5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring linked to a pentanoic acid chain via a thioether bond. This structure is crucial for its biological activity, as the triazole moiety is known for its ability to interact with biological targets through various mechanisms.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the triazole scaffold have been reported to exhibit Minimum Inhibitory Concentration (MIC) values comparable to or better than established antibiotics such as vancomycin and ciprofloxacin .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 | |

| Escherichia coli | 2.96 | |

| Klebsiella pneumoniae | 0.68 |

Anticancer Activity

Research has indicated that derivatives of 1,2,4-triazoles possess anticancer properties. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7), with IC50 values indicating significant potency .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The triazole ring is believed to interfere with the synthesis of nucleic acids in bacteria, thus inhibiting their growth and proliferation .

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

A study focusing on the synthesis and evaluation of novel triazole derivatives highlighted the potential of compounds similar to this compound as serum paraoxonase-1 (PON1) activators. Enhanced PON1 activity is associated with protective effects against oxidative stress and inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(1H-1,2,4-Triazol-5-ylthio)pentanoic acid, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves coupling a triazole-thiol derivative with a pentanoic acid precursor. For example, analogous compounds (e.g., thiadiazole derivatives) are synthesized via nucleophilic substitution reactions using ethyl esters of pentanoic acid intermediates. Key steps include:

Ester Activation : Ethyl pentanoate derivatives (e.g., ethyl 5-(2-aminothiazol-5-yl)pentanoate) are reacted with bromo-aldehydes or acyl chlorides to introduce heterocyclic moieties .

Hydrolysis : The ester intermediate is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .

Purification : Column chromatography (EtOAc/NH4OH) or trituration with basic water (pH ~10) ensures purity .

- Example : In , compound 26 (a structurally related thiazole derivative) was synthesized with a 91% yield using similar steps .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?

- Methodological Answer : Key NMR signals for confirmation include:

- 1H NMR :

- Thiol Protons : Broad singlets at δ 12.02–12.61 ppm (characteristic of NH groups in triazole/thiadiazole rings) .

- Aliphatic Chain : Multiplets for pentanoic acid methylene groups (δ 1.50–1.70 ppm) and thioether linkages (δ 2.71–3.04 ppm) .

- 13C NMR : Carboxylic acid carbonyl at δ 170–175 ppm and heterocyclic carbons at δ 140–165 ppm .

Advanced Research Questions

Q. How do substituents on the triazole ring influence reaction yields and pharmacological activity?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., cyclohexyl in compound 15c ) reduce yields (18%) due to hindered nucleophilic attack .

- Electronic Effects : Electron-withdrawing groups (e.g., phenylacetamido in 26 ) stabilize intermediates, improving yields (70–91%) .

- Activity Prediction : Molecular docking (e.g., AutoDock Vina) identifies substituents enhancing binding to targets like enzymes or receptors. For example, phenylpropanamido groups in 15a showed high affinity in docking studies .

Q. What computational strategies optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Transition state analysis (e.g., DFT at B3LYP/6-31G* level) identifies energy barriers for key steps like ester hydrolysis or thiol coupling .

- Machine Learning : Training models on reaction databases (e.g., Reaxys) predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., DMAP for acylation) .

- Case Study : highlights ICReDD’s approach using computational-experimental feedback loops to reduce trial-and-error in reaction design .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR clarifies broad signals caused by tautomerism (e.g., triazole NH protons).

- 2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons, as seen in compound 15b (δ 7.55–8.10 ppm aromatic signals resolved via HMBC) .

- Comparative Analysis : Cross-referencing with analogs (e.g., thiadiazole vs. triazole derivatives) isolates substituent-specific shifts .

Methodological Best Practices

Safety and Stability Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。